
Pentylcyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentylcyanamide is an organic compound with the molecular formula C6H12N2. It is characterized by the presence of a nitrile group attached to an amino group, forming a cyanamide moiety. This compound is part of the broader family of substituted cyanamides, which have gained significant attention in recent years due to their diverse applications in synthetic chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The most common method for synthesizing pentylcyanamide involves the electrophilic cyanation of secondary amines. Cyanogen bromide (BrCN) is often used as the cyanating agent due to its effectiveness, although its toxicity has led to the development of safer alternatives such as 2-cyanopyridazin-3(2H)-one . Another method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using the aforementioned synthetic routes. The process is optimized for yield and safety, often employing continuous-flow microreactors to ensure efficient and controlled synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Pentylcyanamide undergoes a variety of chemical reactions, including:
Oxidation: The nitrile group can be oxidized under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogenation over a metal catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or other functionalized derivatives.
Applications De Recherche Scientifique
Pentylcyanamide has a wide range of applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of pentylcyanamide involves its interaction with specific molecular targets and pathways. The nitrile group can act as both a nucleophile and an electrophile, allowing it to participate in a variety of chemical reactions. This dual reactivity is crucial for its role in enzyme inhibition and other biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyanamide: The parent compound with a simpler structure.
Calcium cyanamide: Used primarily in agriculture as a fertilizer.
N-cyanoacetamides: Similar compounds with diverse biological activities.
Uniqueness
Pentylcyanamide stands out due to its specific structure, which imparts unique reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both research and industrial contexts .
Propriétés
Numéro CAS |
32847-48-6 |
|---|---|
Formule moléculaire |
C6H12N2 |
Poids moléculaire |
112.17 g/mol |
Nom IUPAC |
pentylcyanamide |
InChI |
InChI=1S/C6H12N2/c1-2-3-4-5-8-6-7/h8H,2-5H2,1H3 |
Clé InChI |
WGJFJIVTTOXFHT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCNC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,10-Dioxadispiro[5.1.5~8~.1~6~]tetradecane-1,3,9,11-tetrone](/img/structure/B14690961.png)

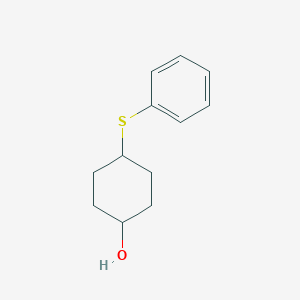

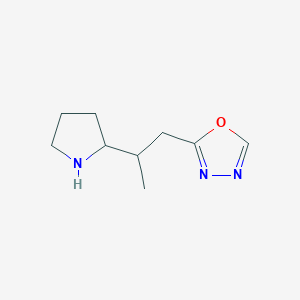

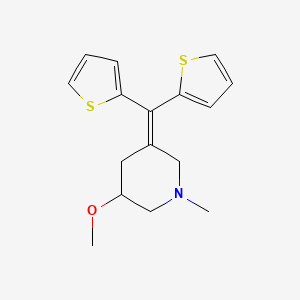
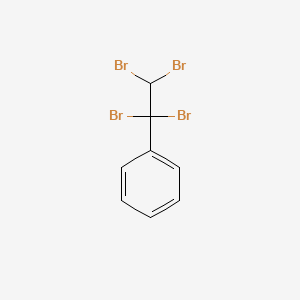
![3-(4a,7-Dimethyl-3,8-dioxotetradecahydrobenzo[f]quinolin-7-yl)propanoic acid](/img/structure/B14691021.png)
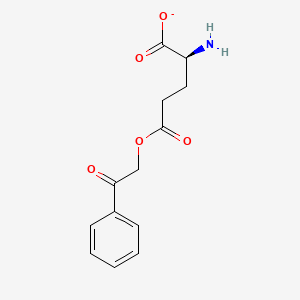

![[1]Benzothieno[3,2-b]pyridine 5,5-dioxide](/img/structure/B14691044.png)
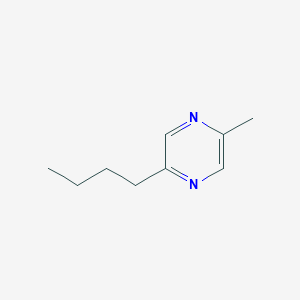
![Benzene, 1,1'-[methylenebis(telluro)]bis[4-methoxy-](/img/structure/B14691058.png)
